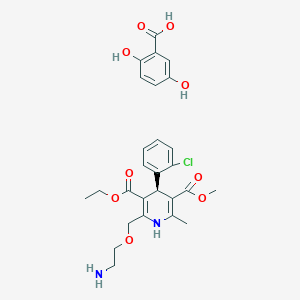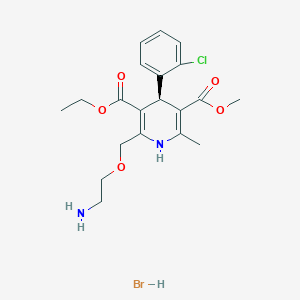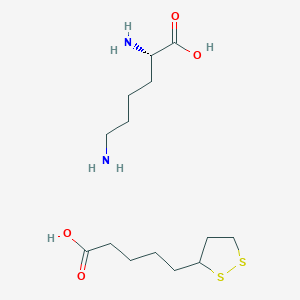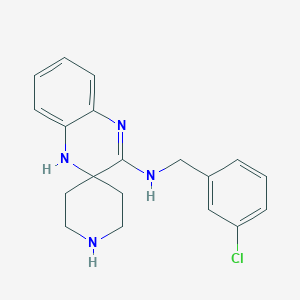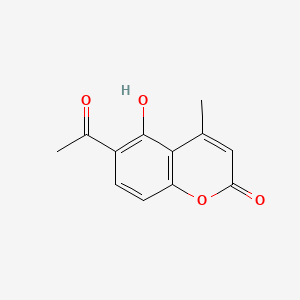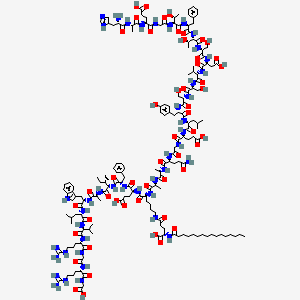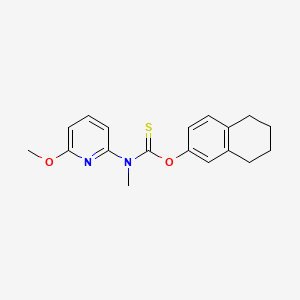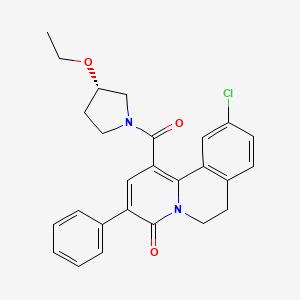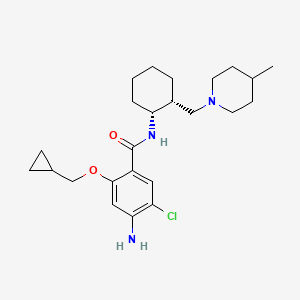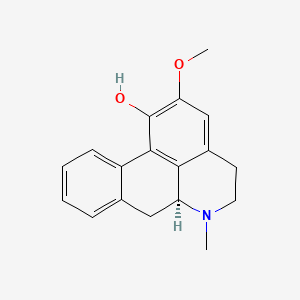
LysAZT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine, 5’-ester with 3’-azido-3’-deoxythymidine is a bioactive chemical compoundThe esterification with L-Lysine enhances its bioavailability and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, 5’-ester with 3’-azido-3’-deoxythymidine involves the esterification of 3’-azido-3’-deoxythymidine with L-Lysine. This process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond. The reaction is carried out under mild conditions to prevent the degradation of the sensitive azido group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards .
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine, 5’-ester with 3’-azido-3’-deoxythymidine undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3’-azido-3’-deoxythymidine and L-Lysine.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 3’-azido-3’-deoxythymidine and L-Lysine.
Reduction: 3’-amino-3’-deoxythymidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Lysine, 5’-ester with 3’-azido-3’-deoxythymidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and interactions with biological systems.
Medicine: Investigated for its potential use in antiviral therapies, particularly against HIV.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of L-Lysine, 5’-ester with 3’-azido-3’-deoxythymidine involves its conversion to active metabolites within the body. The azido group is reduced to an amine, which then undergoes phosphorylation to form active triphosphate metabolites. These metabolites inhibit the reverse transcriptase enzyme, preventing the replication of viral DNA. The esterification with L-Lysine enhances its cellular uptake and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): The parent compound, widely used as an antiretroviral drug.
3’-Amino-3’-deoxythymidine: A reduced form of AZT with similar antiviral properties.
L-Lysine esters of other nucleosides: Compounds with similar esterification to enhance bioavailability.
Uniqueness
L-Lysine, 5’-ester with 3’-azido-3’-deoxythymidine is unique due to its enhanced bioavailability and potential therapeutic applications. The esterification with L-Lysine improves its cellular uptake and stability, making it a promising candidate for further research and development .
Propriétés
Numéro CAS |
125780-83-8 |
|---|---|
Formule moléculaire |
C16H25N7O5 |
Poids moléculaire |
395.41 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (2S)-2,6-diaminohexanoate |
InChI |
InChI=1S/C16H25N7O5/c1-9-7-23(16(26)20-14(9)24)13-6-11(21-22-19)12(28-13)8-27-15(25)10(18)4-2-3-5-17/h7,10-13H,2-6,8,17-18H2,1H3,(H,20,24,26)/t10-,11-,12+,13+/m0/s1 |
Clé InChI |
BESSWBBUTNTRRR-WUHRBBMRSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(CCCCN)N)N=[N+]=[N-] |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)[C@H](CCCCN)N)N=[N+]=[N-] |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C(CCCCN)N)N=[N+]=[N-] |
Apparence |
Solid powder |
| 125780-83-8 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
L-Lysine, 5'-ester with 3'-azido-3'-deoxythymidine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


